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molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No. B2768972
M. Wt: 215.296
InChI Key: GWVYHAOGBUOWIL-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a solution of methyl 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate (68 mg, 0.249 mmol) in pyridine (2.5 ml) was added NaI (746 mg, 4.98 mmol). The reaction mixture was then reflux at 120° C. for 7.5 hr. The reaction mixture was concentrated and placed under vacuum. The residue was then partitioned between EtOAc and water. The aqueous phase was separated and extracted with EtOAc. All organic phases were combined, washed with saturated aqueous Na2S2O3 solution, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-40% EtOAc/Hex to give the product 8-benzyl-8-azabicyclo[3.2.1]octan-2-one (39.4 mg, 0.183 mmol) as a syrup. Anal. Calcd. for C14H17NO m/z 215.1, found: 216.1 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 7.35-7.21 (5 H, m), 3.68 (2 H, s), 3.36 (2 H, d, J=5.5 Hz), 2.45-2.28 (2 H, m), 2.27-2.16 (3 H, m), 1.81-1.70 (3 H, m).
Name
methyl 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[C:10]([OH:20])=[C:11](C(OC)=O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-]>N1C=CC=CC=1>[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[C:10](=[O:20])[CH2:11][CH2:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate
Quantity
68 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2C(=C(CC1CC2)C(=O)OC)O
Name
Quantity
746 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous Na2S2O3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-40% EtOAc/Hex

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(CCC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.183 mmol
AMOUNT: MASS 39.4 mg
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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